

natural sources of rosmarinic acid and rosmarinate

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An In-depth Technical Guide to the Natural Sources of Rosmarinic Acid and Rosmarinate

Introduction

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound first isolated and identified in 1958 from Rosmarinus officinalis (rosemary).[1][2] It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][3][4][5] Found in a wide array of plant species, RA is particularly abundant in the Lamiaceae (mint) and Boraginaceae (borage) families.[5][6][7][8] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][4][5][9][10] This guide provides a comprehensive overview of the natural sources of rosmarinic acid, quantitative data on its concentration in various plants, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and key signaling pathways.

Natural Sources of Rosmarinic Acid

Rosmarinic acid is widely distributed throughout the plant kingdom, having been identified in hornworts, ferns, and numerous angiosperm species.[2] However, it is most prominently found in the Lamiaceae and Boraginaceae families.[4][5][6][7][8]

Lamiaceae Family (Mint Family): This family is the most well-known source of rosmarinic acid. Many common culinary herbs belong to this family and are rich in RA.[2][11] Notable species include:



- Rosmarinus officinalis (Rosemary)[2][3][11][12]
- Salvia officinalis (Sage)[2][3][11][12]
- Melissa officinalis (Lemon balm)[2][3]
- Origanum vulgare (Oregano)[3][11][12]
- Ocimum basilicum (Basil)[2][3][11]
- Mentha species (Mints), such as Mentha spicata (Spearmint) and Mentha piperita (Peppermint)[2][13]
- Thymus vulgaris (Thyme)[3][11]
- Perilla frutescens (Perilla)[3]
- Prunella vulgaris[1]

Boraginaceae Family (Borage Family): Several species within this family are also known to accumulate significant amounts of rosmarinic acid.[6][7][14]

Other Plant Families: Rosmarinic acid has also been found in species belonging to other families, such as the Apiaceae.[1][4]

Quantitative Data on Rosmarinic Acid Content

The concentration of rosmarinic acid can vary significantly between different plant species and even within the same species due to factors like growing conditions, harvest time, and the part of the plant being analyzed.[13] The following tables summarize the quantitative data on rosmarinic acid content from various studies.



Plant Species (Lamiaceae)	Plant Part	Rosmarinic Acid Content (mg/g dry weight)	Reference
Mentha spicata	Aerial parts	58.5	[13]
Salvia officinalis	Aerial parts	39.3	[13][15]
Melissa officinalis	Aerial parts	36.5	[13][15]
Thymus citriodorous	Aerial parts	31.5	[15]
Perovskia artemisoides	Aerial parts	31.3	[15]
Origanum vulgare	Ethanolic extract	12.40	[16][17]
Rosmarinus officinalis	Aerial parts	7.2	[13][15]
Rosmarinus officinalis	Ethanolic extract	1.33	[16][17]

Plant Species (Boraginaceae & Salvia)	Plant Part	Rosmarinic Acid Content (mg/g dry weight)	Reference
Salvia glutinosa	Dried leaves	47.3	[18]
Salvia sclarea	Dried leaves	High concentration	[18]
Borago officinalis	Dried leaves	15.0	[18]
Salvia officinalis	Dried leaves	15.0 (approx.)	[18]
Salvia aethiopis	Dried leaves	13.3-47.3 (range)	[18]

Experimental Protocols Extraction of Rosmarinic Acid

Several methods have been developed for the extraction of rosmarinic acid from plant materials. The choice of method depends on factors such as the desired purity of the extract and the scale of the operation.

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1. Solvent Extraction: This is a common method for extracting rosmarinic acid.[19][20]

Protocol:

- Dried and ground plant material is macerated with a solvent. Commonly used solvents include ethanol, methanol, or aqueous mixtures of these alcohols.[20]
- The mixture is typically stirred for a specified period (e.g., 24 hours) at room temperature. [21]
- The solid residue is separated from the liquid extract by filtration.
- The process may be repeated multiple times to maximize the extraction yield.
- The solvent is then removed from the extract, often under reduced pressure using a rotary evaporator.[22]

2. Hot Water Extraction:

Protocol:

- Ground plant material is extracted with water at an elevated temperature (e.g., 80-100°C)
 for 30-60 minutes with stirring.[22]
- The combined extracts are acidified to a pH of 2-2.5 with an acid like HCI.
- Precipitated by-products are removed by centrifugation or filtration.
- The acidified aqueous extract is then subjected to liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate.[22][23]
- 3. Supercritical Fluid Extraction (SFE): This is a more modern technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[19]
- Advantages: SFE is known for producing high-quality extracts with high purity.[19]
- 4. Purification: Further purification of the crude extract can be achieved using chromatographic techniques.



· Protocol:

- The crude extract is dissolved in a suitable solvent and loaded onto a silica gel column.
 [23]
- The column is then eluted with a solvent system, for example, ethyl acetate containing a small percentage of formic acid, to separate rosmarinic acid from other compounds.[23]

Quantification of Rosmarinic Acid

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of rosmarinic acid in plant extracts.[24][25][26]

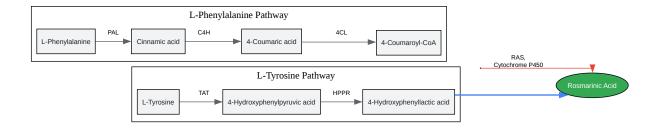
- · HPLC Method:
 - Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.[25]
 - Column: A reversed-phase C18 column is typically employed for the separation.
 - Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
 - Detection: Rosmarinic acid is detected by its UV absorbance, typically at a wavelength of around 330 nm.[24]
 - Quantification: The concentration of rosmarinic acid in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure rosmarinic acid standard.[18]

Biosynthesis and Signaling Pathways Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a nonlinear pathway that involves precursors from two separate metabolic routes originating from the amino acids L-phenylalanine and L-tyrosine.[1] [27]



- L-Phenylalanine Pathway: L-phenylalanine is converted in a series of steps to 4-coumaroyl-CoA. The enzymes involved are phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1]
- L-Tyrosine Pathway: L-tyrosine is converted to 4-hydroxyphenyllactic acid through the action of tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR).[1][27]
- Final Step: Rosmarinic acid synthase (RAS), a key enzyme in this pathway, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid to form rosmarinic acid. [1][2][6] A cytochrome P450 monooxygenase is also involved in the final conversion.[1]



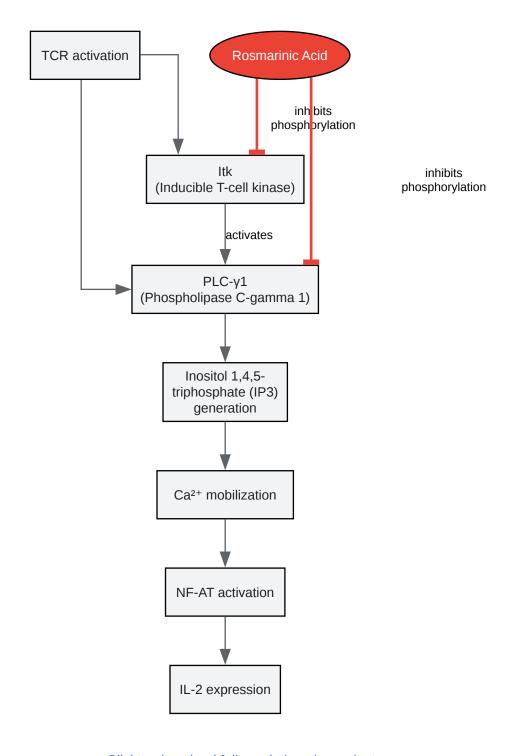
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Caption: Biosynthetic pathway of rosmarinic acid.

T-Cell Receptor (TCR) Signaling Inhibition by Rosmarinic Acid

Rosmarinic acid has been shown to inhibit T-cell activation by interfering with the T-cell receptor (TCR) signaling cascade. Specifically, it targets Ca2+-dependent pathways.[28] It achieves this by inhibiting the tyrosine phosphorylation of key signaling molecules, Itk (inducible T-cell kinase) and PLC-γ1 (phospholipase C-gamma 1).[28][29] This ultimately prevents the activation of the transcription factor NF-AT (nuclear factor of activated T-cells), which is crucial for the expression of inflammatory cytokines like IL-2.[28]





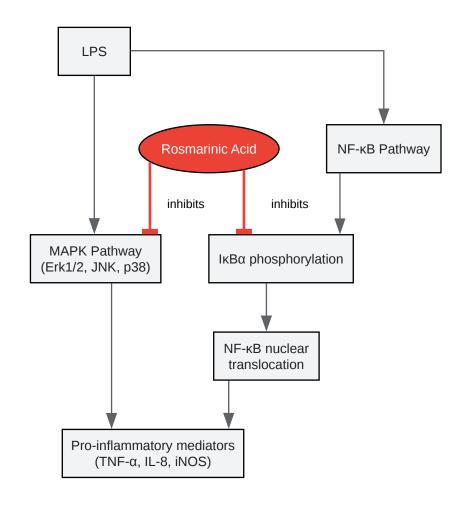
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Caption: Inhibition of TCR signaling by rosmarinic acid.

Inhibition of LPS-Induced Inflammatory Signaling by Rosmarinic Acid



Rosmarinic acid can attenuate the inflammatory response induced by lipopolysaccharide (LPS) in vascular smooth muscle cells.[30] It does so by inhibiting the MAPK (mitogen-activated protein kinase) and NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[30][31] Specifically, it reduces the phosphorylation of Erk1/2, JNK, and p38 MAPK, as well as the phosphorylation of I κ B α , which prevents the nuclear translocation of NF- κ B.[30] This leads to a decrease in the expression of pro-inflammatory mediators like TNF- α , IL-8, and iNOS.[30]



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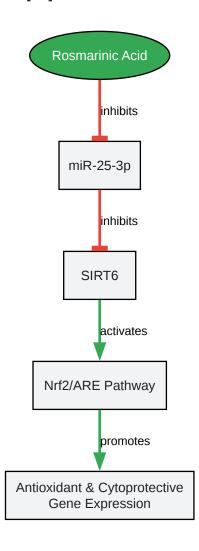
Caption: Inhibition of LPS-induced inflammation by rosmarinic acid.

Activation of Nrf2/ARE Signaling Pathway by Rosmarinic Acid

Rosmarinic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway, which plays a crucial role in cellular



defense against oxidative stress.[31][32] This activation can occur through the modulation of microRNAs, such as the inhibition of miR-25-3p, which in turn upregulates its target, SIRT6 (Sirtuin 6).[32] The activation of the Nrf2/ARE pathway leads to the expression of various antioxidant and cytoprotective genes.[32]



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Caption: Activation of the Nrf2/ARE pathway by rosmarinic acid.

Conclusion

Rosmarinic acid is a valuable natural compound with a wide range of potential therapeutic applications. The Lamiaceae and Boraginaceae families are particularly rich sources of this phytochemical. The information provided in this guide on its natural distribution, quantification, extraction protocols, and mechanisms of action offers a solid foundation for researchers,



scientists, and drug development professionals interested in harnessing the potential of rosmarinic acid. Further research into optimizing extraction and purification processes, as well as exploring its full spectrum of biological activities, will be crucial for its development as a therapeutic agent.

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